molecular formula C12H12N2O4 B12896618 Ethyl 2-(1-benzofuran-2-carbonyl)hydrazine-1-carboxylate CAS No. 78620-34-5

Ethyl 2-(1-benzofuran-2-carbonyl)hydrazine-1-carboxylate

Cat. No.: B12896618
CAS No.: 78620-34-5
M. Wt: 248.23 g/mol
InChI Key: XFXBIHJASCXVMA-UHFFFAOYSA-N
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Description

Ethyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate is a chemical compound that belongs to the class of benzofuran derivatives Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate typically involves the reaction of benzofuran-2-carboxylic acid with ethyl hydrazinecarboxylate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Ethyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carboxylic acid: A precursor in the synthesis of Ethyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate.

    Ethyl benzofuran-2-carboxylate: Another benzofuran derivative with similar structural features.

    Hydrazinecarboxylate derivatives:

Uniqueness

Ethyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate is unique due to its specific combination of the benzofuran and hydrazinecarboxylate moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

78620-34-5

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

ethyl N-(1-benzofuran-2-carbonylamino)carbamate

InChI

InChI=1S/C12H12N2O4/c1-2-17-12(16)14-13-11(15)10-7-8-5-3-4-6-9(8)18-10/h3-7H,2H2,1H3,(H,13,15)(H,14,16)

InChI Key

XFXBIHJASCXVMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC(=O)C1=CC2=CC=CC=C2O1

Origin of Product

United States

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